molecular formula C11H9Cl2F3O4S B15179318 Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- CAS No. 1118729-23-9

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-

Cat. No.: B15179318
CAS No.: 1118729-23-9
M. Wt: 365.2 g/mol
InChI Key: YGWVWXIUXUSKSY-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- is a specialized chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a benzoyl chloride group, a chloro substituent, a methylsulfonyl group, and a trifluoroethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylsulfonyl and trifluoroethoxy methyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use. The industrial production also emphasizes safety and environmental considerations, given the potentially hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and benzoyl chloride groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The benzoyl chloride group can undergo hydrolysis in the presence of water, resulting in the formation of benzoic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include substituted benzoyl derivatives, sulfonyl compounds, and various benzoic acid derivatives. These products can have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound can be employed in the modification of biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- involves its reactivity with nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form new bonds. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity. The trifluoroethoxy methyl group enhances the compound’s stability and lipophilicity, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride, 4-chloro-2-(methylsulfonyl)-: This compound shares similar functional groups but differs in the position of the chloro substituent.

    Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a trifluoroethoxy methyl group.

Uniqueness

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- is unique due to the presence of the trifluoroethoxy methyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3O4S/c1-21(18,19)8-3-2-6(10(13)17)9(12)7(8)4-20-5-11(14,15)16/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWVWXIUXUSKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)Cl)Cl)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889272
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1118729-23-9
Record name 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118729-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118729239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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